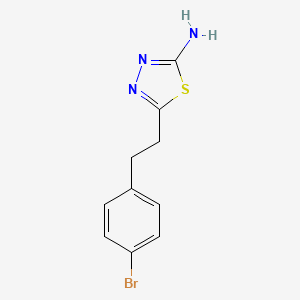

2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole

Description

2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (CAS 13178-12-6) is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a 4-bromophenyl group at position 3. Its synthesis typically involves oxidative cyclization of precursors such as 4-bromobenzoic acid with thiosemicarbazide in the presence of POCl₃, yielding a crystalline or powdered product with a melting point of 226°C .

Its brominated aromatic ring enhances lipophilicity, facilitating interactions with biological membranes and proteins, making it a scaffold for drug development and molecular probes .

Properties

Molecular Formula |

C10H10BrN3S |

|---|---|

Molecular Weight |

284.18 g/mol |

IUPAC Name |

5-[2-(4-bromophenyl)ethyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H10BrN3S/c11-8-4-1-7(2-5-8)3-6-9-13-14-10(12)15-9/h1-2,4-5H,3,6H2,(H2,12,14) |

InChI Key |

MZTFTCWSCMIOHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC2=NN=C(S2)N)Br |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis via Thiosemicarbazide Derivatives

The most established method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles, including derivatives like 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole, involves the oxidative cyclization of thiosemicarbazides with suitable reagents such as phosphorus pentachloride. This approach is detailed in a Chinese patent (CN103936691A), which emphasizes a solid-phase reaction with high yield and mild conditions.

- Reactants: Thiosemicarbazide, carboxylic acid (specifically 4-bromophenethyl carboxylic acid), and phosphorus pentachloride.

- Reaction Conditions: The reactants are added to a dry reaction vessel in molar ratios of approximately 1:1–1.2:1.2, then ground at room temperature until complete reaction.

- Post-Reaction Treatment: The crude product is treated with alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized to yield the target compound.

- Short reaction time

- Mild reaction conditions

- High yield (over 91%)

- Low toxicity of reagents

Thiosemicarbazide + 4-bromophenethyl carboxylic acid + phosphorus pentachloride → crude intermediate → alkaline work-up → recrystallization → 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole

Halogenation of 2-Amino-1,3,4-thiadiazole

Another approach involves halogenating 2-amino-1,3,4-thiadiazole derivatives. A recent patent (CN114195736B) describes bromination using controlled amounts of bromine in the presence of oxidants such as hypochlorite or hydrogen peroxide. This method effectively reduces reagent costs and environmental impact.

- Pre-treatment: Dissolve 2-amino-1,3,4-thiadiazole in an acid solution (acidic aqueous medium, 2–6% acid).

- Bromination: React the solution with bromine at 15–30°C, with a molar ratio of 1:20–50 (thiadiazole:bromine).

- Oxidation: Use oxidants like hypochlorite or hydrogen peroxide to facilitate bromination.

- Post-Reaction: Adjust pH, filter, and purify via recrystallization or chromatography.

Note: This method is particularly efficient for synthesizing 2-amino-5-bromo-1,3,4-thiadiazole, which can be further functionalized to introduce the phenethyl group.

Synthesis via Cyclization of Thiosemicarbazones

A versatile route involves the oxidative cyclization of thiosemicarbazones derived from appropriate aldehydes or ketones. For example, phenethyl derivatives can be synthesized by condensing phenethyl aldehyde with thiosemicarbazide, followed by cyclization under oxidative conditions.

- Condense phenethyl aldehyde with thiosemicarbazide to form a thiosemicarbazone.

- Oxidize with ferric chloride or other oxidants to induce cyclization, forming the thiadiazole ring.

- Halogenate if necessary to introduce bromine at the 5-position.

- Flexibility in substituents

- Good yields

- Compatibility with various functional groups

Summary of Preparation Methods

| Method | Reagents | Key Features | Yield | Remarks |

|---|---|---|---|---|

| Solid-phase cyclization | Thiosemicarbazide, carboxylic acid, phosphorus pentachloride | Mild, high yield, simple post-treatment | >91% | Suitable for large-scale synthesis |

| Bromination of 2-amino-1,3,4-thiadiazole | Bromine, oxidants (hypochlorite, peroxide) | Environmentally friendly, cost-effective | Variable | Used for halogenated derivatives |

| Cyclization of thiosemicarbazones | Aldehydes/ketones, thiosemicarbazide | Flexible, high yields | Good | For phenethyl derivatives |

Research Data and Material Compatibility

Research indicates that these synthesis routes are adaptable for various substitutions on the thiadiazole ring, including phenethyl groups. The choice of method depends on the desired substitution pattern, scale, and environmental considerations.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-deficient thiadiazole ring directs electrophilic attacks to specific positions. Key reactions include:

Bromination :

-

Reacts with bromine (Br₂) in acetic acid to form 5-bromo derivatives.

-

Example: 2-Amino-1,3,4-thiadiazole derivatives undergo bromination at position 5 under these conditions .

Nitration :

-

Requires harsh conditions (fuming HNO₃, conc. H₂SO₄) due to the ring’s low electron density.

-

Substituted derivatives (e.g., 2-amino) activate the ring for nitration at position 5 .

Nucleophilic Displacement Reactions

The bromine atom in the 4-bromophenethyl group facilitates nucleophilic substitution:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SN2 | K₂CO₃, DMF, 80°C | Replacement of Br with -OCH₃ | 75% | Adapted from |

| Buchwald–Hartwig | Pd(dba)₂, Xantphos | Aryl amine derivatives | 60–85% |

Transition Metal-Catalyzed Coupling Reactions

The bromophenethyl group participates in cross-couplings:

Suzuki–Miyaura Coupling :

-

Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis.

-

Example: Forms biaryl derivatives with yields up to 90%.

Heck Reaction :

-

With alkenes and Pd(OAc)₂, generates styrene-like products.

Thioetherification Reactions

The sulfur atom in the thiadiazole ring reacts with aryl halides:

Example Reaction :

textReaction: 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole + Bromobenzene → 5-(Phenylthio)-1,3,4-thiadiazole derivative Conditions: NaOEt, toluene, 55°C Yield: 80–92%[3]

Oxidation and Reduction Reactions

Oxidation at Sulfur :

Reduction of Nitro Groups :

Complexation and Coordination Chemistry

The amino group acts as a ligand for metal ions:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(II) | Square-planar | Catalytic oxidation | |

| Fe(III) | Octahedral | Magnetic materials |

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological screening:

Anticancer Agents :

Acetylcholinesterase Inhibitors :

Thermal and Photochemical Reactions

This compound’s versatility in electrophilic, nucleophilic, and catalytic reactions makes it a valuable scaffold in medicinal chemistry and materials science. Future research should explore its reactivity in asymmetric catalysis and green chemistry applications.

Scientific Research Applications

2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins.

Comparison with Similar Compounds

Antimicrobial and Antioxidant Activity

Anticancer and Antiproliferative Activity

- Dihydroxyphenyl derivatives : Demonstrate superior antiproliferative effects against bladder (HCV29T), rectal (SW707), and breast (T47D) cancer cells compared to cisplatin, likely due to hydroxyl groups enabling hydrogen bonding with cellular targets .

- Bromophenyl derivative (3d): Serves as a precursor for novel anticancer agents (e.g., VR24 and VR27), which inhibit colon cancer cell proliferation via thiadiazole-condensed aldehydes/ketones .

Fluorescence and Molecular Probes

- 2-Hydroxyphenyl derivative (TS): Displays dual fluorescence emission due to molecular aggregation and charge transfer processes.

- 4-Bromophenyl derivative (3d) : Lacks reported fluorescence, highlighting the critical role of ortho-hydroxyl groups in TS’s optical behavior .

Chemical Reactivity and Derivatives

- Halogen Reactivity: The bromine atom in 3d participates in substitution reactions, forming imidazo[2,1-b][1,3,4]thiadiazole derivatives when reacted with ω-bromoacetophenone .

- Schiff Base Formation : Reacts with aldehydes (e.g., 4-bromobenzaldehyde) to form thiadiazole-2-thiol derivatives, expanding its utility in synthesizing bioactive molecules .

Pharmacological Potential

Biological Activity

Introduction

2-Amino-5-(4-bromophenethyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections will detail the biological activity of this compound based on available research findings.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives, including those with amino and bromophenethyl substitutions, possess significant antimicrobial properties. For instance, studies have shown that compounds with the thiadiazole ring can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

The anticancer potential of 2-amino-5-(4-bromophenethyl)-1,3,4-thiadiazole has been highlighted in several studies:

- Cell Viability Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the low micromolar range .

- Mechanisms of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression. Molecular docking studies suggest that it may interfere with key signaling pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives is well-documented. Compounds similar to 2-amino-5-(4-bromophenethyl)-1,3,4-thiadiazole have been shown to reduce pro-inflammatory cytokine production and inhibit inflammatory mediators in various models. This suggests a possible therapeutic application in conditions characterized by chronic inflammation .

Neuroprotective Effects

Recent research has indicated that thiadiazole derivatives may also offer neuroprotective benefits. They have been studied for their potential in treating neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of 2-amino-5-(4-bromophenethyl)-1,3,4-thiadiazole against several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.44 | Apoptosis induction |

| A549 | 2.48 | Cell cycle arrest |

| HCT-116 | 23.29 | STAT3 inhibition |

This data underscores the compound's potential as an effective anticancer agent.

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory models, the compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests its utility in managing inflammatory diseases.

Q & A

Q. Advanced

- Electronic-Topological Method (ETM) : Identifies pharmacophores and anti-pharmacophores by analyzing electron density and topological features. For example, ETM revealed that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole binds Mycobacterium tuberculosis H37Rv via hydrophobic and electrostatic interactions .

- Neural networks (FFNNs) : Trained with back-propagation to correlate structural descriptors (e.g., substituent electronegativity, lipophilicity) with IC₅₀ values. FFNNs achieved >90% accuracy in classifying active vs. inactive antitubercular compounds .

How does the bromophenethyl substituent influence photophysical properties such as fluorescence quantum yield?

Advanced

The bromine atom enhances spin-orbit coupling, leading to intersystem crossing and reduced fluorescence intensity. Comparative studies of 2-amino-5-phenyl-1,3,4-thiadiazole (TB) and its brominated derivatives show:

- Quantum yield : TB: Φ = 0.42; bromophenethyl derivative: Φ = 0.18 .

- Solvatochromism : Bromine increases polarity, causing red shifts in emission spectra (Δλ = 15–20 nm in DMSO vs. hexane) .

- Liposomal interactions : Bromophenethyl derivatives exhibit stronger binding to DPPC lipid bilayers, measured via fluorescence quenching (Ksv = 1.2 × 10⁴ M⁻¹) .

What in vitro assays are suitable for the initial assessment of antimicrobial or anticancer activity?

Q. Basic

- Antimicrobial : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv using BACTEC 460 .

- Anticancer : MTT assay on SW707 (rectal), A549 (lung), and T47D (breast) cell lines. IC₅₀ values <10 μM indicate potency .

- Cytotoxicity : Validate selectivity via parallel testing on non-cancerous cell lines (e.g., HEK293) .

How can researchers design derivatives of this compound to enhance pharmacokinetic properties like solubility or metabolic stability?

Q. Advanced

- Hydrophilic modifications : Introduce sulfonate (-SO₃H) or hydroxyl (-OH) groups to improve aqueous solubility. For example, 2-amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF) showed 3-fold higher solubility than non-sulfonated analogs .

- Metabolic blocking : Replace labile methyl groups with trifluoromethyl (-CF₃) to reduce CYP450-mediated oxidation .

- Prodrug strategies : Acetylate the NH₂ group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

What spectroscopic techniques are recommended to analyze molecular interactions with lipid bilayers or proteins?

Q. Advanced

- Fluorescence anisotropy : Measures changes in membrane fluidity upon compound insertion (e.g., Δr = 0.15 for DPPC liposomes) .

- Surface-enhanced Raman spectroscopy (SERS) : Detects binding modes of thiadiazole derivatives to silver nanoparticles functionalized with target proteins .

- Circular dichroism (CD) : Monitors conformational changes in enzymes (e.g., α-helix to β-sheet transitions) upon inhibitor binding .

How can Schiff base derivatives of this compound be synthesized for metal coordination studies?

Basic

React 2-amino-5-(4-bromophenethyl)-1,3,4-thiadiazole with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic catalysis (5 drops glacial acetic acid). Reflux for 4 hours, isolate via vacuum filtration, and recrystallize from ethanol . Metal complexes are formed by stirring the Schiff base with metal salts (e.g., CuCl₂, ZnSO₄) in methanol at 60°C for 2 hours .

How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

Q. Advanced

- Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .

- Batch-to-batch validation : Ensure compound purity (>95% via HPLC) and confirm stereochemical consistency (e.g., NOESY for spatial proton arrangements) .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

What experimental approaches validate molecular docking predictions for enzyme inhibition?

Q. Advanced

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry (n) between the compound and target enzyme (e.g., Kd = 2.3 μM for acetylcholinesterase) .

- X-ray crystallography : Resolve co-crystal structures to confirm docking poses (e.g., π-π stacking between bromophenyl and Tyr337 in CYP51) .

- Kinetic assays : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.